molecular formula C11H14ClNO4 B11726717 Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

Katalognummer: B11726717
Molekulargewicht: 259.68 g/mol
InChI-Schlüssel: SDFGDHRWEIYNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups, making it a versatile molecule in organic synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a chloro-substituted precursor .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the ester group, resulting in the formation of alcohols or reduced aromatic systems.

    Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.

Wirkmechanismus

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological properties

Eigenschaften

Molekularformel

C11H14ClNO4

Molekulargewicht

259.68 g/mol

IUPAC-Name

methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H14ClNO4/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2/h4-5,10H,13H2,1-3H3

InChI-Schlüssel

SDFGDHRWEIYNRU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.